Ac-calpastatin (184-210)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ac-calpastatin (184-210)” is a selective calpain inhibitor. It strongly inhibits calpain I and II but does not inhibit papain, trypsin, and cathepsin L . It increases the secretion of amyloid β-protein (A β) 42, A β 40, and A β 42 ratio .

Synthesis Analysis

“Ac-calpastatin (184-210)” is a synthetic acetylated fragment that inhibits calpains I & II . It has been used as the endogenous calpain inhibitor to study its effects on myristoylated alanine-rich C kinase substrate (MARCKS) cleavage in mouse kidney cells . It has also been used as a calpain inhibitor to examine its effects on the formation of DNA-platinum adducts by cisplatin (CDDP) in neuronal cells .

Molecular Structure Analysis

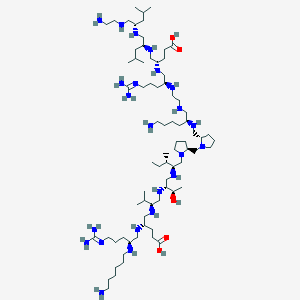

The molecular formula of “Ac-calpastatin (184-210)” is C75H160N23O5 . The sequence (3-letter) is Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 .

Chemical Reactions Analysis

“Ac-calpastatin (184-210)” is a potent, selective, and reversible calpain inhibitor with Ki values of 0.2 nM and 6 μM for µ-calpain and cathepsin L, respectively .

Physical And Chemical Properties Analysis

The molecular weight of “Ac-calpastatin (184-210)” is 1464.2 g/mol . It has a topological polar surface area of 453 Ų .

Scientific Research Applications

Neurodegenerative Disease Modulation

Ac-calpastatin (184-210) is a potent inhibitor of calpain, a protease implicated in neurodegenerative diseases. By inhibiting calpain, this peptide can potentially modulate the pathophysiology of conditions like Alzheimer’s and Parkinson’s disease. It has been shown to reduce calpain and caspase activation in neurotoxicity models, suggesting a protective role against neuronal cell death .

Cell Biology and Membrane Fusion Events

In cell biology, Ac-calpastatin (184-210) plays a crucial role in regulating membrane fusion events. It is involved in neural vesicle exocytosis and platelet aggregation, which are essential processes in cellular communication and the immune response .

Pharmacological Research

This peptide serves as a valuable tool in pharmacological research, particularly in the development of calpain inhibitors. Its selective inhibition properties make it an excellent candidate for studying the effects of calpain inhibition on various cellular processes, including apoptosis and protein cleavage .

Molecular Biology Applications

Ac-calpastatin (184-210) is used in molecular biology to study protein interactions and signaling pathways. It has been utilized to investigate the cleavage of myristoylated alanine-rich C kinase substrate (MARCKS) in kidney cells and the formation of DNA-platinum adducts in neuronal cells, providing insights into protein regulation and DNA repair mechanisms .

Biotechnology and Protein Engineering

In biotechnology, this peptide is used in protein engineering to understand the structure-function relationships of proteases. It aids in designing more efficient and specific protease inhibitors, which can be applied in various industrial and medical contexts .

Clinical Research and Therapeutic Development

Ac-calpastatin (184-210) has implications in clinical research, particularly in the study of diseases where protease activity is dysregulated. It is being explored as a therapeutic agent to inhibit calpain in diseases such as multiple sclerosis, where proteolytic enzymes play a role in the pathogenesis .

Safety And Hazards

properties

InChI |

InChI=1S/C75H160N23O5/c1-10-58(8)71(96-52-70(59(9)99)95-51-69(57(6)7)94-48-64(27-29-73(102)103)90-45-61(22-17-34-87-74(79)80)85-33-16-12-11-14-30-76)54-98-40-20-25-68(98)53-97-39-19-24-67(97)50-93-60(21-13-15-31-77)43-84-37-38-86-62(23-18-35-88-75(81)82)46-89-63(26-28-72(100)101)47-91-66(42-56(4)5)49-92-65(41-55(2)3)44-83-36-32-78/h16,36-37,55-71,83-86,89-96,99H,10-15,17-35,38-54,76-78H2,1-9H3,(H,100,101)(H,102,103)(H4,79,80,87)(H4,81,82,88)/t58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFHGYXNXOVYIE-DMJQNVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN1CCCC1CN2CCCC2CNC(CCCCN)CN[CH]CNC(CCCN=C(N)N)CNC(CCC(=O)O)CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN)NCC(C(C)O)NCC(C(C)C)NCC(CCC(=O)O)NCC(CCCN=C(N)N)NC[CH]CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CN1CCC[C@H]1CN2CCC[C@H]2CN[C@@H](CCCCN)CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN)NC[C@H]([C@@H](C)O)NC[C@H](C(C)C)NC[C@H](CCC(=O)O)NC[C@H](CCCN=C(N)N)NC[CH]CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H160N23O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1464.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-calpastatin (184-210) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)